molecular formula C7H17ClNOP B14424518 N-tert-Butyl-P-propan-2-ylphosphonamidic chloride CAS No. 81280-66-2

N-tert-Butyl-P-propan-2-ylphosphonamidic chloride

Cat. No.: B14424518
CAS No.: 81280-66-2
M. Wt: 197.64 g/mol
InChI Key: OLHPJVPFXGBMQU-UHFFFAOYSA-N
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Description

N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is a chemical compound with the molecular formula C7H17ClNOP. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphonamidic chloride group, making it valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride typically involves the reaction of tert-butylamine with a suitable phosphonamidic chloride precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-P-propan-2-ylphosphonamidic chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed to produce corresponding phosphonamidic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phosphonamidic compounds, while oxidation and reduction can lead to different oxidation states of the phosphorus atom.

Scientific Research Applications

N-tert-Butyl-P-propan-2-ylphosphonamidic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidic bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride involves its interaction with various molecular targets. The phosphonamidic chloride group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-P-propan-2-ylphosphonamidic bromide
  • N-tert-Butyl-P-propan-2-ylphosphonamidic fluoride
  • N-tert-Butyl-P-propan-2-ylphosphonamidic iodide

Uniqueness

N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is unique due to its specific reactivity and stability. Compared to its bromide, fluoride, and iodide counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.

Properties

CAS No.

81280-66-2

Molecular Formula

C7H17ClNOP

Molecular Weight

197.64 g/mol

IUPAC Name

N-[chloro(propan-2-yl)phosphoryl]-2-methylpropan-2-amine

InChI

InChI=1S/C7H17ClNOP/c1-6(2)11(8,10)9-7(3,4)5/h6H,1-5H3,(H,9,10)

InChI Key

OLHPJVPFXGBMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(NC(C)(C)C)Cl

Origin of Product

United States

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